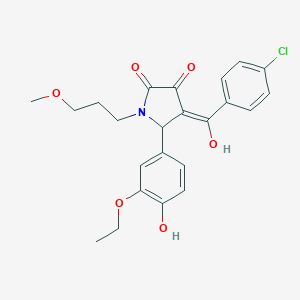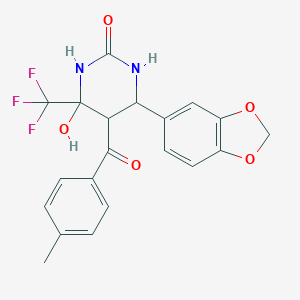![molecular formula C15H15N3OS B257713 N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide](/img/structure/B257713.png)
N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CP-690,550 and is classified as a Janus kinase (JAK) inhibitor. JAK inhibitors are a class of drugs that work by inhibiting the activity of JAK enzymes, which play a crucial role in the signaling pathways that regulate immune system function.
Mecanismo De Acción
N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide works by inhibiting the activity of JAK enzymes, which play a crucial role in the signaling pathways that regulate immune system function. Specifically, JAK enzymes are involved in the signaling pathways that lead to the activation of immune cells such as T cells and B cells. By inhibiting the activity of JAK enzymes, N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide can help to reduce the activity of these immune cells, which can be beneficial in the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce the activity of immune cells such as T cells and B cells, which can be beneficial in the treatment of autoimmune diseases. Additionally, N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide has been shown to reduce the production of pro-inflammatory cytokines, which can also be beneficial in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide in lab experiments is that it has been extensively studied and has a well-characterized mechanism of action. Additionally, this compound has been shown to be effective in reducing the activity of immune cells and pro-inflammatory cytokines, which can be beneficial in a variety of experimental settings.
One of the main limitations of using N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide in lab experiments is that it is a JAK inhibitor, which means that it can have off-target effects on other signaling pathways. Additionally, this compound has not been extensively studied in clinical trials, so its safety and efficacy in humans are not well-established.
Direcciones Futuras
There are several future directions for research on N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide. One area of research is in the development of more selective JAK inhibitors that can target specific JAK enzymes without affecting other signaling pathways. Additionally, research is needed to determine the safety and efficacy of this compound in clinical trials, particularly in the treatment of autoimmune diseases. Finally, research is needed to explore the potential applications of N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide in other areas of research, such as cancer immunotherapy and infectious disease.
Métodos De Síntesis
The synthesis of N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide involves several steps. The starting material is 4-methylacetophenone, which is reacted with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then reacted with acetic anhydride and sodium acetate to form the corresponding thiazole derivative. The final step involves the reaction of the thiazole derivative with cyanomethyl bromide to form N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide.
Aplicaciones Científicas De Investigación
N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of immunology, as JAK inhibitors have been shown to have potential applications in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis.
Propiedades
Nombre del producto |
N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide |
|---|---|
Fórmula molecular |
C15H15N3OS |
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide |
InChI |
InChI=1S/C15H15N3OS/c1-3-12(19)17-15-14(18-13(20-15)8-9-16)11-6-4-10(2)5-7-11/h4-7H,3,8H2,1-2H3,(H,17,19) |
Clave InChI |
NRSSHJIBOJVVSP-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(N=C(S1)CC#N)C2=CC=C(C=C2)C |
SMILES canónico |
CCC(=O)NC1=C(N=C(S1)CC#N)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-butoxybenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257630.png)
![N-(3-methoxypropyl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257631.png)
![2-[2-(4-chlorophenoxy)acetamido]-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257632.png)
![2-{[(4-methoxyphenoxy)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257633.png)
![2-Methoxyethyl 4-[4-(allyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B257635.png)
![2-Methoxyethyl 4-[4-(allyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B257637.png)

methanone](/img/structure/B257641.png)
![Ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate](/img/structure/B257642.png)
![2-methoxyethyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(4-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257643.png)

![2-[(3Z)-2-oxo-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B257647.png)
![N-(tetrahydro-2-furanylmethyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257654.png)
